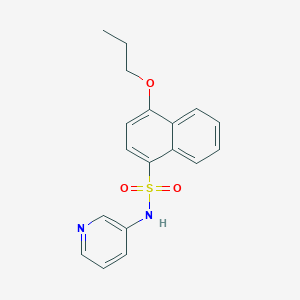

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide

Beschreibung

4-Propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene scaffold substituted with a propoxy group at the 4-position and a sulfonamide moiety linked to a pyridin-3-yl group. The propoxy substituent may enhance lipophilicity, influencing membrane permeability, while the pyridine ring could participate in hydrogen bonding or π-π interactions with biological targets.

Eigenschaften

IUPAC Name |

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-12-23-17-9-10-18(16-8-4-3-7-15(16)17)24(21,22)20-14-6-5-11-19-13-14/h3-11,13,20H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKZKEQBASLQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of Naphthalene Derivatives

The propoxy group is introduced via nucleophilic aromatic substitution or Ullmann coupling. A representative protocol involves:

-

Reagents : 1-Naphthol, propyl bromide, potassium carbonate (K₂CO₃).

Subsequent sulfonation employs chlorosulfonic acid (ClSO₃H):

Key parameters :

Chlorination to Sulfonyl Chloride

Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts sulfonic acids to sulfonyl chlorides:

Optimized conditions :

-

Solvent: Benzene or dichloromethane.

-

Catalyst: None required.

-

Yield: 85–90% after crystallization in acetone at −5°C.

Amination with 3-Aminopyridine

Standard Coupling Protocol

Sulfonyl chlorides react with 3-aminopyridine in the presence of a base:

| Parameter | Detail |

|---|---|

| Solvent | Dichloromethane (DCM) or acetone |

| Base | Triethylamine (TEA) or pyridine |

| Temperature | 0–25°C |

| Reaction time | 2–6 hr |

| Yield | 68–82% |

Mechanistic notes :

Industrial-Scale Modifications

Patent US20030236437A1 highlights catalyst-assisted amination for enhanced efficiency:

-

Catalysts : 1-methyl-2-pyrrolidinone (NMP) or 1,1,3,3-tetramethylurea.

-

Conditions : 120–150°C, 3–7 hr, pressurized reactor.

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (DMSO-d₆) : δ 8.51 (s, 1H, pyridine-H), 7.48–8.18 (m, 7H, naphthalene-H), 4.49 (t, J = 6.3 Hz, 2H, OCH₂), 1.75 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₃).

-

IR (KBr) : 1326 cm⁻¹ (S=O asym), 1127 cm⁻¹ (S=O sym), 3090 cm⁻¹ (C-H aromatic).

Mass spectrometry :

Challenges and Optimization Strategies

Common Pitfalls

Analyse Chemischer Reaktionen

Types of Reactions

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Substituent Diversity: The target compound’s propoxy group contrasts with the fluorophenyl chromenone in Example 57 , which introduces electron-withdrawing fluorine atoms likely to enhance metabolic stability. The pyridin-3-yl group in the target compound differs from the pyridazine-pyrrolidine moiety in , which may alter binding affinity due to differences in hydrogen-bonding capacity and ring strain.

Synthetic Routes :

- Example 57 employs a Suzuki coupling using a palladium catalyst , suggesting that similar cross-coupling strategies could apply to the target compound.

- The absence of reported methods for the target compound highlights a gap in published protocols for naphthalene-1-sulfonamide derivatives.

Physicochemical Properties :

- The higher molecular weight (616.9) and fluorine content of Example 57 may improve target selectivity but reduce solubility compared to the simpler target compound.

- The naphthalene-2-sulfonamide in versus the 1-sulfonamide isomer in the target compound could lead to divergent steric interactions in biological systems.

Functional Implications of Structural Variations

Impact of Heterocyclic Moieties:

- Pyridine vs.

- Fluorophenyl Chromenone: The fluorinated chromenone in Example 57 likely contributes to π-stacking and hydrophobic interactions, a feature absent in the target compound.

Role of Alkoxy Chains:

- The propoxy group in the target compound may balance lipophilicity and solubility better than bulkier alkoxy chains, though this remains untested.

Biologische Aktivität

4-Propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique combination of functional groups, which may confer specific interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methodology:

The synthesis typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-propoxy-N-pyridin-3-ylamine in an organic solvent such as dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize hydrochloric acid byproduct. The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes or receptors, modulating biological pathways. Potential targets include:

- Enzymes: The sulfonamide group can form strong interactions with amino acid residues at the active sites of enzymes, leading to inhibition.

- Receptors: Binding to receptors can alter signaling pathways, affecting cellular responses.

Biological Activity and Research Findings

Research has indicated several biological activities associated with this compound:

1. Anticancer Activity:

Studies have explored its potential as an anticancer agent by assessing its effects on cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting a mechanism that may involve apoptosis induction in cancer cells.

2. Anti-inflammatory Properties:

The compound has been investigated for anti-inflammatory effects, showing promise in inhibiting pro-inflammatory cytokines and mediators in vitro.

3. Enzyme Inhibition:

Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, including those involved in metabolic pathways relevant to disease processes.

Data Table: Biological Activities Summary

| Activity | Effect | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines | Modulation of inflammatory pathways | |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Competitive binding at active sites |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, activating caspases and increasing reactive oxygen species (ROS) production.

Case Study 2: Anti-inflammatory Mechanism

A study assessing the anti-inflammatory properties revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was mediated through the inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.